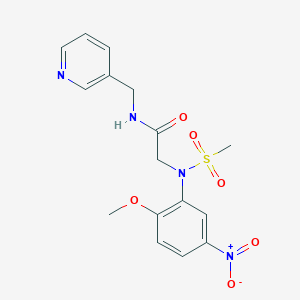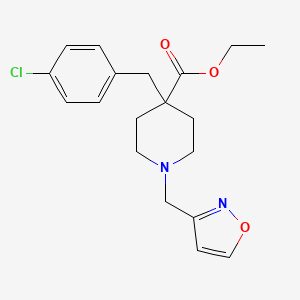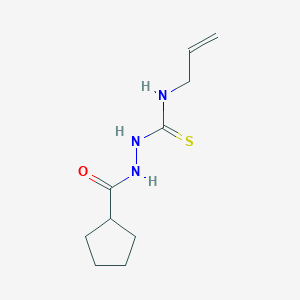![molecular formula C19H19F3N4O2S B4626460 5-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4626460.png)
5-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves several steps, starting from basic precursors to the final complex structure. A common approach includes the condensation of amino pyrazoles with beta-diketones or their equivalents, followed by cyclization and functionalization to introduce various substituents like the ethyl-thienyl and tetrahydrofuranylmethyl groups. Such processes allow for the incorporation of the trifluoromethyl group, which significantly influences the compound's reactivity and properties (Liu et al., 2016). The synthesis routes are tailored to introduce specific functional groups, enhancing the molecule's biological activity and chemical stability.
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through crystallography, revealing a compact and dense arrangement facilitated by the pyrazolo[1,5-a]pyrimidine core. The presence of the trifluoromethyl group contributes to the molecule's rigidity and affects its electronic distribution, enhancing interactions with biological targets. Such structural analyses are crucial for understanding the molecule's potential interactions and reactivity patterns (Liu et al., 2016).
Applications De Recherche Scientifique
Synthetic Methodologies and Heterocyclic Systems Development
Development of New Heterocyclic Systems : Research has explored the reactivity of related compounds, leading to the synthesis of new heterocyclic systems. For example, studies have shown the synthesis of new systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties through reactions involving related pyrazolo[1,5-a]pyrimidine structures. These reactions demonstrate the compound's potential as a precursor for creating diverse heterocyclic compounds with possible biological applications (Sirakanyan et al., 2015).
Library of Fused Pyridine-4-Carboxylic Acids : The compound's structural features are conducive to participating in Combes-type reactions, contributing to a library of fused pyridine-4-carboxylic acids. This demonstrates the versatility of pyrazolo[1,5-a]pyrimidine derivatives in generating diverse libraries for combinatorial chemistry applications (Volochnyuk et al., 2010).
Biological Activities and Applications
Antimicrobial Activities : Some derivatives synthesized from related compounds have shown promising antimicrobial activities against various strains, including Staphylococcus aureus. This suggests the potential of such compounds in developing new antimicrobial agents (Sirakanyan et al., 2015).
Anticancer Properties : Derivatives of pyrazolo[1,5-a]pyrimidines, similar in structure to the compound , have been investigated for their anticancer properties. For instance, certain derivatives have shown effectiveness in inhibiting the proliferation of cancer cell lines, pointing to the compound's relevance in cancer research (Liu et al., 2016).
Propriétés
IUPAC Name |
5-(5-ethylthiophen-2-yl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2S/c1-2-12-5-6-15(29-12)14-8-16(19(20,21)22)26-17(25-14)13(10-24-26)18(27)23-9-11-4-3-7-28-11/h5-6,8,10-11H,2-4,7,9H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMXMSRUPAURNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-ethylthiophen-2-yl)-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(4-nitrobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B4626377.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylene)cyclopropanecarboxamide](/img/structure/B4626379.png)
![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4626381.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4626384.png)
![4-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-(methylthio)benzoyl]morpholine](/img/structure/B4626387.png)


![2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4626427.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4626434.png)
![N-(2-methoxyethyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4626453.png)
![diethyl 5-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4626456.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4626461.png)

![5-{3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626473.png)